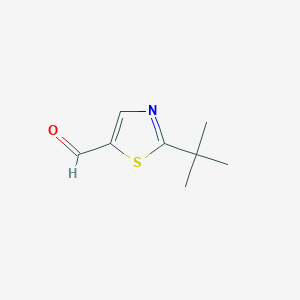

2-Tert-butyl-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-tert-butyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKHQAAEFSCGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-tert-butyl-1,3-thiazole-5-carbaldehyde generally involves the synthesis of the thiazole core with appropriate substitution, followed by introduction or transformation of the aldehyde group at the 5-position. Key approaches include:

- Functionalization of preformed thiazole derivatives.

- Cyclization reactions involving suitable precursors bearing tert-butyl and aldehyde functionalities.

- Oxidation or formylation of hydroxymethyl or methyl-substituted thiazoles.

Detailed Preparation Methods

Synthesis via Substituted Thiazole Precursors

A common approach involves starting from 2-substituted thiazoles (e.g., 2-chloro or 2-methyl derivatives) followed by functional group transformation at the 5-position.

Example: Preparation of 2-chloro-5-hydroxymethylthiazole Intermediate

- Reaction : 2-chloro-5-chloromethylthiazole is reacted with sodium formate (or other carboxylic acid salts) in the presence of a quaternary ammonium phase transfer catalyst.

- Conditions : The reaction is conducted in hydrocarbon solvents such as heptane at elevated temperatures (~85°C) with stirring overnight.

- Work-up : The reaction mixture is quenched with aqueous sodium hydroxide, extracted with methyl t-butyl ether, dried, filtered through carbon and silica gel, and concentrated under reduced pressure.

- Yield : Approximately 94.4% of 2-chloro-5-hydroxymethylthiazole as a light yellow oil is obtained.

- Significance : This intermediate can be further manipulated to introduce the aldehyde group at the 5-position.

This method demonstrates the effective use of phase transfer catalysis and mild reaction conditions to functionalize the thiazole ring selectively.

Formylation of Methyl or Hydroxymethyl Thiazoles

- Methyl-substituted thiazoles at the 5-position can be oxidized or formylated to afford the aldehyde.

- Reagents such as pyridinium chlorochromate (PCC), chromium-based oxidants, or other mild oxidizing agents are employed.

- Solvents like dichloromethane or tetrahydrofuran are commonly used.

- The process typically involves controlled oxidation to avoid over-oxidation to carboxylic acids.

- This method is documented for related thiazole aldehydes such as 4-methyl-thiazole-5-carbaldehyde, which shares similar synthetic challenges and strategies.

Cyclization Approaches

- Some methods involve constructing the thiazole ring via cyclization of appropriate precursors bearing tert-butyl and aldehyde functionalities.

- This approach allows for direct installation of the tert-butyl group at the 2-position during ring formation.

- Cyclization reagents and conditions vary but often involve sulfur sources and amine derivatives under controlled heating.

- While specific detailed procedures for this compound are less commonly reported, analogous thiazole syntheses provide a framework for this strategy.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The phase transfer catalyzed reaction for hydroxymethylation is efficient and scalable, with high yields and mild conditions, making it suitable for industrial applications.

- Oxidation methods require careful control to prevent over-oxidation; choice of oxidant and solvent critically affects selectivity and yield.

- Cyclization methods offer flexibility in substitution patterns but may require optimization for tert-butyl incorporation.

- No direct, widely published synthetic route exclusively for this compound was found in the reviewed patents; however, the combination of these methods provides a practical synthetic pathway.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 2-(tert-Butyl)thiazole-5-carboxylic acid.

Reduction: 2-(tert-Butyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-tert-butyl-1,3-thiazole-5-carbaldehyde, in anticancer therapies. For instance, derivatives of thiazoles have been synthesized and tested for their efficacy against various cancer cell lines. A study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) and other cancer types, with some derivatives showing IC50 values comparable to established chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism by which thiazole compounds exert their anticancer effects often involves the inhibition of critical protein targets such as tyrosine kinases and serine/threonine kinases. These targets are integral to cellular signaling pathways that promote tumor growth and survival . In particular, the presence of substituents on the thiazole ring can enhance binding affinity to these targets, thereby increasing therapeutic efficacy.

Antimicrobial Properties

Thiazole compounds have also been investigated for their antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial and antifungal activities. For example, thiazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The structural diversity of thiazoles allows for modifications that can enhance their bioactivity against resistant strains of microorganisms.

Agricultural Applications

Pesticidal Activity

There is emerging evidence that thiazole derivatives possess pesticidal properties. Compounds similar to this compound have been evaluated for their ability to act as fungicides or insecticides. Their effectiveness stems from their ability to disrupt biological processes in pests, leading to increased interest in their use in agricultural formulations .

Material Science

Polymerization Catalysts

Thiazole compounds are being explored as catalysts in polymerization processes. Their unique chemical structure allows them to facilitate reactions that lead to the formation of polymers with desirable properties. This application is particularly relevant in developing materials with specific thermal or mechanical characteristics .

Synthesis and Chemical Reactions

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex thiazole derivatives through various chemical reactions such as condensation and cyclization reactions . The versatility of this compound makes it a valuable building block in synthetic organic chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the inhibition of specific biochemical pathways, contributing to its biological activities. The thiazole ring may also participate in π-π stacking interactions and hydrogen bonding, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups: The tert-butyl group at position 2 in the main compound reduces electrophilicity at the carbaldehyde group compared to derivatives with electron-withdrawing substituents.

Steric and Electronic Modifications

- Bulkier Groups: The tert-butyl group introduces significant steric hindrance, limiting accessibility to the carbaldehyde group. In contrast, 2-morpholino-1,3-thiazole-5-carbaldehyde (CAS 1011-41-2) contains a morpholine substituent, which is less bulky and introduces basic nitrogen atoms, improving solubility in polar solvents .

- Aromatic Substituents :

Derivatives like 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS 915923-79-4) incorporate aromatic rings with methoxy groups, enabling π-π stacking interactions and applications in fluorescent dyes or optoelectronic materials .

Physical and Chemical Properties

Solubility and Stability

- The tert-butyl group in the main compound enhances lipophilicity, making it soluble in non-polar solvents (e.g., DCM, THF) but less water-soluble.

- Derivatives with polar substituents, such as 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5), demonstrate improved aqueous solubility owing to the basic piperazine moiety .

Thermal Stability

- The tert-butyl group increases thermal stability, as evidenced by the compound’s use in high-temperature reactions (e.g., 80°C in DCM) .

Key Research Findings

Synthetic Utility : The tert-butyl group in this compound facilitates regioselective reactions, as seen in its use for synthesizing N-acetylcysteine derivatives under mild conditions (15°C, DMF) .

Biological Activity: Thiazole carbaldehydes with heterocyclic substituents (e.g., piperazinyl or morpholino groups) show enhanced binding to biological targets, such as kinase enzymes .

Material Science Applications: Styryl chromophores derived from 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde exhibit strong solvatochromic effects, making them suitable for sensors and OLEDs .

Biological Activity

2-Tert-butyl-1,3-thiazole-5-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutics.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its reactivity and biological significance. The presence of the aldehyde functional group enhances its potential for interaction with various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism likely involves the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was observed to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that derivatives of thiazole compounds can significantly reduce cell viability in various cancer types, including hepatocellular carcinoma and leukemia .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Induction of apoptosis via mitochondrial pathway |

| K562 | <15 | Inhibition of cell cycle progression |

| VERO | >50 | Selective toxicity towards cancer cells |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiazole ring may interact with specific biological receptors, modulating their function and influencing cellular responses.

- Cell Cycle Interference : Studies have shown that this compound can interfere with the normal progression of the cell cycle in cancer cells, leading to increased rates of apoptosis .

Study on Anticancer Effects

In a recent study published in MDPI, the effects of various thiazole derivatives were evaluated on cancer cell lines. Among these, this compound derivatives exhibited significant cytotoxicity against HepG2 cells. The study highlighted that structural modifications influenced the potency and selectivity towards cancer cells .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives, including this compound. Results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting their potential as novel antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-tert-butyl-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves functionalizing the thiazole core. For analogous compounds (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate), a common method is coupling tert-butyl alcohol with a carboxylic acid derivative using dehydrating agents like DCC or DIC under anhydrous, room-temperature conditions . For this compound, aldehyde introduction may require oxidation of a hydroxymethyl precursor or formylation via Vilsmeier-Haack reagents. Yield optimization hinges on solvent polarity (e.g., DMF), temperature control, and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazole ring.

- HPLC with UV detection to assess purity (>95% is standard for research-grade compounds) .

- Mass spectrometry (ESI-TOF) for molecular weight verification (e.g., 2-cyclohexyl-1,3-thiazole-5-carbaldehyde has a molecular weight of 167.17 g/mol, highlighting the importance of precise mass data for structural confirmation) .

Q. How does the tert-butyl group influence the compound’s reactivity in substitution reactions?

- Answer : The bulky tert-butyl group at position 2 sterically hinders nucleophilic attacks at adjacent sites, directing reactivity toward the aldehyde group at position 4. This steric effect is critical when designing regioselective reactions, such as condensations with amines or hydrazines to form Schiff bases. Comparative studies on analogs (e.g., 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde) show that electron-withdrawing groups enhance aldehyde electrophilicity .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying storage and experimental conditions?

- Answer : Stability protocols should assess:

- Temperature sensitivity : Accelerated degradation studies at 40°C vs. 4°C (common storage temperature for aldehydes) .

- Solvent effects : Monitor aldehyde oxidation in protic solvents (e.g., water) vs. aprotic solvents (e.g., DMSO).

- pH dependence : Use buffered solutions (pH 3–10) to track hydrolysis or polymerization. Analytical tools like FTIR and LC-MS can identify degradation byproducts (e.g., carboxylic acid derivatives).

Q. What strategies resolve contradictions in biological activity data for thiazole-based aldehydes?

- Answer : Contradictions often arise from:

- Variability in assay conditions (e.g., cell line sensitivity, exposure time). For example, tert-butyl-substituted thiazoles show time-dependent antimicrobial activity due to metabolic degradation .

- Impurity interference : HPLC purity verification (≥95%) is essential before biological testing .

- Mechanistic studies : Use knockout models (e.g., CRISPR-edited enzymes) to confirm target engagement vs. off-target effects.

Q. What are the methodological challenges in synthesizing and isolating this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Key challenges include:

- Regioselectivity : Protecting group strategies (e.g., tert-butyl as a permanent group vs. labile esters) to direct functionalization .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is often required to separate polar aldehyde derivatives from byproducts.

- Scale-up : Batch-to-batch consistency in industrial flow reactors requires precise control of residence time and temperature .

Data-Driven Research Applications

Q. How can computational modeling guide the design of this compound as a pharmacophore?

- Answer :

- Docking simulations : Predict binding affinity to target proteins (e.g., kinases) by modeling the aldehyde’s electrostatic interactions.

- QSAR models : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs like 5-tert-butyl-2,3-dihydroxybenzaldehyde .

Q. What are the best practices for reconciling open-data principles with proprietary research on thiazole derivatives?

- Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.